Linifanib - 796967-16-3

Linifanib

Catalog Number: EVT-287380
CAS Number: 796967-16-3
Molecular Formula: C21H18FN5O
Molecular Weight: 375.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Linifanib (full chemical name: N-[4-(3-Amino-1H-indazol-4-yl)phenyl]-N'-(2-fluoro-5-methylphenyl)urea) [, , , ] is a small molecule classified as a multi-targeted receptor tyrosine kinase inhibitor (TKI) [, , , , ]. Its primary role in scientific research stems from its ability to inhibit vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs) [, , , , , , , , , , ]. Linifanib exhibits potent and selective inhibition against these receptor families, making it a valuable tool for studying angiogenesis, tumor growth, and metastasis in various cancer models [, , , , , , , , , , ].

Source and Classification

Linifanib is classified as an antineoplastic agent and a receptor tyrosine kinase inhibitor. It has been explored in clinical trials for its efficacy against solid tumors, particularly in cases resistant to conventional therapies. The compound is synthesized through various chemical processes that emphasize its unique structural features and biological activity .

Synthesis Analysis

The synthesis of linifanib involves several steps, with a notable method being the reaction of specific organic compounds with biboronic acid pinacol ester. This process generates the linifanib structure through controlled reactions under optimized conditions. The synthesis typically requires careful temperature control, solvent selection, and reaction time to ensure high yield and purity .

Key Parameters in Synthesis

  • Solvent: Dimethyl sulfoxide (DMSO) is commonly used due to its ability to dissolve linifanib while being less effective in water.
  • Temperature: Reactions are generally conducted at room temperature to maintain stability.
  • Reaction Time: Timeframes can vary but are often optimized to around 10 minutes for certain reactions to reach equilibrium .
Molecular Structure Analysis

Linifanib's molecular structure is characterized by its complex arrangement of aromatic rings, urea groups, and other functional moieties. The compound's structure can be represented as follows:

C21H22F3N5O\text{C}_{21}\text{H}_{22}\text{F}_{3}\text{N}_{5}\text{O}

Structural Features

Chemical Reactions Analysis

Linifanib participates in various chemical reactions, including charge-transfer complex formation. One notable reaction involves the formation of a complex with 2,3-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ), which has been studied extensively.

Reaction Characteristics

  • Stoichiometric Ratio: The linifanib-DDQ complex forms in a 1:2 ratio.
  • Spectroscopic Techniques: The reaction products have been analyzed using UV-visible spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy .
  • Optimization Conditions: Reaction conditions such as solvent polarity and concentration have been optimized for maximum yield and stability of the complex .
Mechanism of Action

Linifanib exerts its therapeutic effects primarily through the inhibition of receptor tyrosine kinases involved in tumor growth and angiogenesis. By blocking these pathways, linifanib disrupts the signaling necessary for cancer cell proliferation.

Mechanistic Insights

  • Inhibition of Angiogenesis: By targeting vascular endothelial growth factor receptors, linifanib reduces blood supply to tumors.
  • Multi-targeted Approach: Linifanib affects multiple pathways simultaneously, enhancing its efficacy against resistant cancer types .
Physical and Chemical Properties Analysis

Linifanib possesses distinct physical and chemical properties that contribute to its functionality as a therapeutic agent.

Key Properties

  • Molecular Weight: Approximately 425.43 g/mol.
  • Solubility: Soluble in DMSO; insoluble in water at required concentrations.
  • Melting Point: Specific melting point data may vary based on purity but is generally within expected ranges for similar compounds .
Applications

Linifanib has significant potential applications in oncology due to its targeted action against various cancers. Its ability to form hydrogels also opens avenues for innovative drug delivery systems.

Scientific Applications

  • Cancer Treatment: Used in clinical trials targeting solid tumors.
  • Drug Delivery Systems: The hydrogel formation capability allows for localized drug delivery, potentially improving therapeutic outcomes .
  • Research Tool: Linifanib serves as a lead compound for developing new receptor tyrosine kinase inhibitors through structure-activity relationship studies .
Mechanistic Insights into Linifanib’s Tyrosine Kinase Inhibition

Structural Determinants of Receptor Tyrosine Kinase (RTK) Selectivity

Linifanib (ABT-869) exemplifies structure-guided kinase inhibitor design, featuring a 1-(4-(3-amino-1H-indazol-4-yl)phenyl)-3-(2-fluoro-5-methylphenyl)urea scaffold that confers high-affinity interactions with the ATP-binding pockets of specific receptor tyrosine kinases (RTKs) [5] [10]. The molecule’s indazole ring system serves as a hinge-binding motif, forming critical hydrogen bonds with backbone residues in the kinase domain, analogous to the adenine ring of ATP [1]. This moiety is strategically positioned to exploit conserved structural elements across class III and V RTK families. The terminal fluorinated aryl group extends into hydrophobic regions adjacent to the ATP cleft, contributing to selectivity by sterically excluding kinases with bulkier residues in this region [10]. Molecular modeling reveals that the urea linker (–NH–CO–NH–) bridges these components while enabling optimal hydrogen bonding with gatekeeper residues, a feature validated by X-ray crystallography of homologous kinases [10]. Linifanib’s compact structure (MW 375.4 g/mol) allows accommodation in the deep hydrophobic pocket of VEGFR2 (KDR), while steric clashes prevent efficient binding to kinases like EGFR that possess larger gatekeeper residues [5] [10].

Table 1: Structural Moieties of Linifanib and Their Roles in RTK Selectivity

Structural ElementBinding RegionSelectivity Contribution
3-Aminoindazole coreHinge regionForms bidentate H-bonds with Glu883 and Asp1046 in VEGFR2; mimics adenine-ATP interactions
Urea linkerGatekeeper pocketH-bonds with conserved residues; optimizes binding orientation for hydrophobic accessory pockets
2-Fluoro-5-methylphenyl groupHydrophobic region IIExploits lipophilic pockets in VEGFR2/PDGFRβ; sterically excluded by bulky residues in non-target kinases
4-Phenyl substitutionHydrophobic region IStabilizes binding through π-π stacking with Phe1047 in VEGFR2

Kinase Inhibition Profiling: VEGFR, PDGFR, FLT3, and CSF-1R Targets

Linifanib demonstrates nanomolar inhibitory potency against key angiogenic and oncogenic RTKs, as quantified by enzymatic and cellular assays. Biochemical kinase assays reveal IC₅₀ values of 4 nM against VEGFR2 (KDR), establishing it as one of the most potent inhibitors of this pivotal angiogenesis regulator [5] [10]. Equally potent is its inhibition of PDGFRβ (IC₅₀ = 2 nM), critical for pericyte recruitment and vessel maturation [10]. In hematopoietic malignancies, linifanib suppresses FLT3 (IC₅₀ = 4 nM), a receptor frequently mutated in acute myeloid leukemia (AML), and CSF-1R (IC₅₀ = 7 nM), a mediator of tumor-associated macrophage infiltration [5] [10]. Cellular assays using Ba/F3 transfectants confirm functional inhibition: VEGF-induced endothelial cell proliferation is blocked with IC₅₀ = 0.2 nM, demonstrating downstream pathway disruption [10]. Kinome-wide profiling (against >200 kinases) confirms selectivity, with minimal activity against unrelated serine/threonine kinases or tyrosine kinases outside the targeted families (IC₅₀ >1 µM) [5] [10]. This profile enables simultaneous targeting of tumor angiogenesis (via VEGFR/PDGFR) and autocrine tumor proliferation (via FLT3/CSF-1R).

Table 2: Linifanib's Inhibition Profile Against Primary RTK Targets

Target KinaseIC₅₀ (nM)Biological FunctionCellular Consequence of Inhibition
VEGFR2 (KDR)4VEGF-mediated angiogenesis; endothelial survival/proliferationImpaired tumor neovascularization; vessel regression
PDGFRβ2Pericyte recruitment; vessel stabilization; stromal interactionVessel destabilization; reduced blood flow to tumors
FLT34Hematopoietic progenitor proliferation; mutated in 30% AMLLeukemic blast apoptosis; reduced AML burden
CSF-1R7Macrophage differentiation/polarization; tumor microenvironment modulationDecreased TAM infiltration; immune microenvironment shift

Interactive Filter: Sort columns by clicking headers. Use search to filter targets.

Allosteric vs. ATP-Competitive Inhibition Mechanisms

Linifanib functions as a type II ATP-competitive inhibitor, binding to the inactive "DFG-out" conformation of RTKs, where the conserved Asp-Phe-Gly motif adopts an orientation displacing the activation loop [3] [6]. This contrasts with type I inhibitors (e.g., sunitinib) that target the active "DFG-in" conformation. Crystallographic evidence from homologous kinases shows linifanib’s urea nitrogen atoms forming hydrogen bonds with the kinase hinge region (Cys917 in VEGFR2), while the fluorophenyl group occupies a hydrophobic pocket vacated by the flipped DFG phenylalanine [6] [10]. This binding mode provides enhanced selectivity over type I inhibitors by exploiting structural variations in the less-conserved DFG-out pocket [3]. Unlike allosteric inhibitors, linifanib competes directly with ATP for the catalytic site, evidenced by rightward IC₅₀ shifts in high ATP concentrations [5]. However, its slow off-rate from the DFG-out conformation confers prolonged target suppression despite ATP competition. This mechanistic distinction is critical for overcoming resistance: D835-mutated FLT3, which stabilizes the active conformation, remains sensitive to linifanib (retaining IC₅₀ <10 nM), while conferring resistance to certain type II inhibitors like sorafenib [3] [6].

Table 3: Comparison of Linifanib’s Inhibition Mechanism with Other Inhibitor Classes

PropertyLinifanib (Type II)Type I Inhibitors (e.g., Midostaurin)Allosteric Inhibitors
Binding SiteATP pocket + adjacent hydrophobic pocketATP pocket onlyDistal regulatory site
Kinase ConformationInactive (DFG-out)Active (DFG-in)Active or inactive
ATP CompetitionCompetitiveCompetitiveNon-competitive
Selectivity BasisExploits DFG pocket diversityTargets conserved ATP pocketExploits unique allosteric sites
Resistance to Gatekeeper MutationsModerateLowHigh
Representative Kinases InhibitedVEGFR2, PDGFRβ, FLT3FLT3, PKC, c-KITMEK, mTORC1

Cross-Talk Between Angiogenic and Proliferative Signaling Pathways

Linifanib’s multi-targeted approach disrupts compensatory signaling between angiogenic and tumor-proliferative pathways, a key resistance mechanism in oncology. VEGFR2 and FGFR1 co-activation frequently occurs in tumors after anti-VEGF monotherapy; linifanib’s PDGFRβ inhibition indirectly suppresses FGF signaling by destabilizing pericytes that secrete FGF ligands [8]. Simultaneously, its direct VEGFR2 blockade reduces HIF-1α-mediated VEGF amplification, interrupting a feed-forward loop that sustains tumor angiogenesis [7] [8]. In AML models, linifanib concurrently inhibits FLT3-ITD-driven proliferation and CSF-1R-mediated immune evasion, the latter by reducing M2-polarized macrophages that secrete IL-10 and TGF-β [3] [5]. In hepatocellular carcinoma (HCC), linifanib suppresses VEGF/VEGFR2-induced PI3K/Akt survival signaling and PDGFRβ-regulated hepatic stellate cell activation, thereby targeting both angiogenesis and fibrotic microenvironments [4] [7]. This dual targeting is functionally synergistic: in xenograft models, linifanib’s anti-angiogenic effect (vessel density reduction >60%) amplifies its direct antitumor activity (tumor growth inhibition >80%) by normalizing tumor vasculature, enhancing drug delivery, and reducing hypoxia-induced invasion [5] [8]. Pathway analysis reveals coordinated downregulation of phospho-ERK, phospho-Akt, and STAT5 within 6 hours post-dosing, confirming disruption of cross-activated cascades [5] [10].

Properties

CAS Number

796967-16-3

Product Name

Linifanib

IUPAC Name

1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(2-fluoro-5-methylphenyl)urea

Molecular Formula

C21H18FN5O

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C21H18FN5O/c1-12-5-10-16(22)18(11-12)25-21(28)24-14-8-6-13(7-9-14)15-3-2-4-17-19(15)20(23)27-26-17/h2-11H,1H3,(H3,23,26,27)(H2,24,25,28)

InChI Key

MPVGZUGXCQEXTM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N

Solubility

soluble in DMSO, not soluble in water.

Synonyms

A 741439
A-741439
A741439
ABT 869
ABT-869
ABT869
linifanib
N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N1-(2-fluoro-5-methylphenyl)urea
RG 3635
RG-3635
RG3635

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.